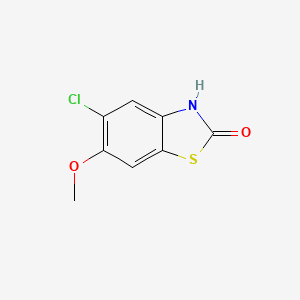

2(3H)-Benzothiazolone, 5-chloro-6-methoxy-

Description

Overview of Benzothiazolone Scaffold Significance in Drug Discovery

The benzothiazolone scaffold, a derivative of benzothiazole (B30560), is of significant interest in drug discovery due to its wide range of pharmacological activities. tandfonline.comnih.gov The inherent bioactivity of this heterocyclic system has spurred extensive research, leading to the development of numerous compounds with therapeutic potential. benthamscience.com The structural rigidity and the presence of heteroatoms in the benzothiazolone ring system allow for specific interactions with biological macromolecules, making it an attractive starting point for the design of targeted therapies. nih.gov

Pharmacological Relevance of Substituted Benzothiazolones

Substituted benzothiazolones have been reported to exhibit a broad spectrum of biological effects, including antimicrobial, antifungal, anticancer, anti-inflammatory, and anticonvulsant activities. tandfonline.comchemistryjournal.netpharmascholars.com The nature and position of the substituents on the benzothiazolone core play a crucial role in modulating the pharmacological activity. benthamscience.com For instance, the introduction of different functional groups can enhance the potency, selectivity, and pharmacokinetic properties of these compounds. nih.gov This structural diversity allows for the fine-tuning of their biological profiles to target specific diseases. pcbiochemres.com

Specific Research Focus: 2(3H)-Benzothiazolone, 5-chloro-6-methoxy-

This article will now narrow its focus to a specific, yet lesser-studied, derivative: 2(3H)-Benzothiazolone, 5-chloro-6-methoxy-. This compound is characterized by a chlorine atom at the 5-position and a methoxy (B1213986) group at the 6-position of the benzothiazolone ring.

Below are the key chemical identifiers for this compound:

| Property | Value | Source |

| Molecular Formula | C8H6ClNO2S | uni.lu |

| Molecular Weight | 215.66 g/mol | uni.lu |

| CAS Number | Not Available |

Current State of Research and Identified Knowledge Gaps

A comprehensive review of the existing scientific literature reveals a significant knowledge gap concerning the specific biological activities and potential therapeutic applications of 2(3H)-Benzothiazolone, 5-chloro-6-methoxy-. While the broader class of benzothiazolones has been extensively studied, this particular derivative remains largely unexplored. There is a notable absence of published research detailing its synthesis, characterization, and evaluation in various biological assays. This lack of data presents a clear opportunity for further investigation. The specific influence of the 5-chloro and 6-methoxy substitutions on the pharmacological profile of the benzothiazolone scaffold is yet to be determined.

Scope and Objectives for Advanced Academic Investigation

To address the identified knowledge gaps, a dedicated and systematic investigation into 2(3H)-Benzothiazolone, 5-chloro-6-methoxy- is warranted. The primary objectives of such a research program should include:

Development of an efficient and scalable synthetic route for the preparation of 2(3H)-Benzothiazolone, 5-chloro-6-methoxy-.

Thorough structural and physicochemical characterization of the synthesized compound using modern analytical techniques.

Comprehensive in vitro and in vivo screening to evaluate its potential pharmacological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties.

Investigation of the structure-activity relationships by synthesizing and testing related analogues to understand the contribution of the chloro and methoxy substituents to its biological profile.

Elucidation of the mechanism of action for any identified biological activities to understand its molecular targets.

By pursuing these objectives, the scientific community can begin to unlock the potential of this underexplored molecule and contribute to the broader understanding of benzothiazolone chemistry in medicinal research.

Structure

2D Structure

3D Structure

Properties

CAS No. |

80689-15-2 |

|---|---|

Molecular Formula |

C8H6ClNO2S |

Molecular Weight |

215.66 g/mol |

IUPAC Name |

5-chloro-6-methoxy-3H-1,3-benzothiazol-2-one |

InChI |

InChI=1S/C8H6ClNO2S/c1-12-6-3-7-5(2-4(6)9)10-8(11)13-7/h2-3H,1H3,(H,10,11) |

InChI Key |

HEIQAZAOOSKTDR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)SC(=O)N2)Cl |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations of 2 3h Benzothiazolone, 5 Chloro 6 Methoxy and Its Analogs

Core Benzothiazolone Ring Formation Methodologies

The construction of the benzothiazolone scaffold can be achieved through several synthetic routes. These methods primarily involve the formation of the thiazole (B1198619) ring fused to a benzene (B151609) ring, starting from appropriately substituted precursors.

A classical and widely employed method for synthesizing 2-aminobenzothiazoles involves the reaction of substituted anilines with a thiocyanate (B1210189) salt, typically potassium or ammonium (B1175870) thiocyanate, followed by an oxidative cyclization. researchgate.netresearchgate.net This reaction, often referred to as the Hugershoff synthesis, proceeds through an arylthiourea intermediate.

The general mechanism involves the formation of thiocyanic acid from the salt, which then reacts with the aniline (B41778) to form the corresponding N-arylthiourea. Subsequent intramolecular electrophilic cyclization onto the aromatic ring, promoted by an oxidizing agent like bromine in acetic acid, leads to the formation of the 2-aminobenzothiazole (B30445) ring. researchgate.netrjpbcs.com The choice of substituted aniline directly determines the substitution pattern on the benzene portion of the benzothiazole (B30560) core. For instance, p-substituted anilines react with potassium thiocyanate to yield 6-substituted 2-aminobenzothiazoles. researchgate.net

Several variations of this method have been developed to improve yields and accommodate a wider range of functional groups. Catalysts such as bromine are commonly used. researchgate.netrjpbcs.com Alternative electrophilic bromine sources, like benzyltrimethylammonium (B79724) tribromide, have been utilized to afford 2-aminobenzothiazoles under milder conditions, minimizing the formation of brominated side products. rjpbcs.comindexcopernicus.com

Table 1: Examples of Catalysts and Reagents in Anilines and Thiocyanates Cyclization

| Starting Materials | Reagents/Catalysts | Product Type | Reference |

|---|---|---|---|

| Substituted Anilines, Potassium Thiocyanate | Bromine in Acetic Acid | 2-Amino-6-substituted-benzothiazoles | researchgate.net |

| 4-Fluoro Substituted Aniline, Potassium Thiocyanate | Bromine in Glacial Acetic Acid | 2-Amino-5-fluorobenzothiazole | derpharmachemica.com |

| Substituted Arylthioureas | Benzyltrimethylammonium tribromide | 2-Aminobenzothiazoles | indexcopernicus.com |

Condensation reactions provide a versatile and direct route to the benzothiazole core, most commonly by reacting a 2-aminothiophenol (B119425) with a variety of carbonyl-containing compounds. mdpi.com The nature of the carbonyl compound dictates the substituent at the 2-position of the resulting benzothiazole.

Common reaction partners for 2-aminothiophenol include:

Aldehydes: Condensation with aldehydes, often catalyzed by an oxidizing agent, yields 2-substituted benzothiazoles. mdpi.comnih.gov A range of catalysts, including laccases, hydrogen peroxide/HCl, and tin pyrophosphate, have been employed to promote this transformation under green and efficient conditions. mdpi.commdpi.com

Carboxylic Acids and Derivatives: The reaction with carboxylic acids, acyl chlorides, or esters is a fundamental method for producing 2-substituted benzothiazoles. nih.govnih.gov These reactions often require high temperatures and the use of dehydrating agents or catalysts like polyphosphoric acid (PPA). nih.gov For example, condensation of 2-aminothiophenol with chloroacetic acid in the presence of polyphosphoric acid can yield 2-(chloromethyl)-benzo[d]thiazole. jyoungpharm.org

Ketones: Aryl methyl ketones can react with 2-aminothiophenol under metal-free conditions to afford 2-acylbenzothiazoles. mdpi.com

These condensation reactions typically proceed through the formation of a Schiff base or an amide intermediate, followed by an intramolecular cyclization and subsequent dehydration or oxidation to form the aromatic benzothiazole ring. nih.gov

Tailored Synthesis of 2(3H)-Benzothiazolone, 5-chloro-6-methoxy-

The synthesis of the specifically substituted 2(3H)-Benzothiazolone, 5-chloro-6-methoxy- requires a more strategic approach, focusing on the introduction of the chloro and methoxy (B1213986) groups at the desired positions (5 and 6, respectively) and the formation of the 2-oxo functionality.

A plausible synthetic route involves the construction of a suitably substituted aniline precursor, which is then used to form the benzothiazole ring. The synthesis could start from a commercially available substituted benzene derivative, such as 4-chlorobenzene-1,3-diol. nih.gov

A potential synthetic pathway could involve the following key steps:

Methoxylation: Introduction of the methoxy group onto the precursor. For instance, reacting a dihydroxyphenyl intermediate with a methylating agent like dimethyl sulfate. nih.gov

Nitration: Introduction of a nitro group, which will later be reduced to the amine necessary for the benzothiazole ring formation. The position of nitration is directed by the existing substituents.

Reduction: The nitro group is reduced to an amino group, typically using standard reducing agents like Fe/NH4Cl or catalytic hydrogenation, to yield the key substituted aniline precursor. rjpbcs.com

Thiourea Formation and Cyclization: The resulting substituted aniline can then be reacted with potassium thiocyanate and subsequently cyclized using an oxidizing agent like bromine to form the corresponding 2-aminobenzothiazole derivative. researchgate.net

Hydrolysis to Benzothiazolone: The 2-amino group can then be hydrolyzed under acidic or basic conditions to the desired 2-oxo (or 2-hydroxy tautomer) functionality, yielding the final 2(3H)-benzothiazolone structure.

The regioselectivity of the chlorination and methoxylation steps is critical for the synthesis of the target molecule.

Starting Material Selection: The most straightforward approach is to begin with a starting material that already contains the desired chloro and methoxy groups in the correct relationship. For example, starting with 4-chloro-5-methoxy-2-nitroaniline would be an ideal, though potentially costly, route.

Directed Electrophilic Aromatic Substitution: If starting from a simpler precursor, the directing effects of the existing substituents must be carefully considered. For example, in a phenol (B47542) or aniline derivative, the hydroxyl and amino groups are ortho-, para-directing. A methoxy group is also ortho-, para-directing. A chloro group is ortho-, para-directing but deactivating. The synthesis must be designed so that these directing effects lead to the desired 5-chloro-6-methoxy substitution pattern on the final benzothiazolone ring.

C-H Functionalization: Modern synthetic methods, such as regioselective C-H borylation followed by ipso-halogenation, offer advanced strategies for introducing substituents onto aromatic rings. nih.govacs.org While not explicitly reported for this specific molecule, these techniques could potentially be applied to a pre-formed benzothiazole or aniline precursor to install the chloro group with high regioselectivity. nih.gov

Post-Synthetic Modifications and Derivatization Routes

Once the 2(3H)-Benzothiazolone, 5-chloro-6-methoxy- core is synthesized, it can be further modified to create a library of related compounds. The reactivity of the benzothiazolone ring system allows for several derivatization strategies.

N-Alkylation/Acylation: The nitrogen atom at the 3-position of the benzothiazolone ring is a primary site for modification. It can be alkylated or acylated using various electrophiles. For example, reaction with ethyl chloroacetate (B1199739) in the presence of a base like potassium carbonate can introduce an ester functionality at the N-3 position. derpharmachemica.com

Modification of the Benzene Ring: While the existing chloro and methoxy groups are relatively stable, further electrophilic aromatic substitution is possible, although the substitution pattern would be directed by the combination of the existing groups.

Cross-Coupling Reactions: If the synthesis is adapted to produce a bromo- or iodo-substituted analog (e.g., at the 7-position), palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) could be employed to introduce aryl, vinyl, or alkynyl groups, expanding the structural diversity of the scaffold. acs.org

Derivatization of the Methoxy Group: The methyl group of the 6-methoxy substituent could potentially be cleaved to reveal a hydroxyl group, which could then be used as a handle for further functionalization, such as etherification or esterification.

These post-synthetic modifications are crucial for structure-activity relationship (SAR) studies in drug discovery, allowing for the fine-tuning of the molecule's properties.

Table 2: Potential Post-Synthetic Modification Reactions

| Reaction Type | Reagent/Catalyst | Position of Modification | Resulting Functional Group | Reference |

|---|---|---|---|---|

| N-Alkylation | Ethyl chloroacetate, K2CO3 | N-3 | N-CH2COOEt | derpharmachemica.com |

| N-Acylation | Acyl Halides, Base | N-3 | N-Acyl | prepchem.com |

| Suzuki Cross-Coupling | Arylboronic acid, Pd catalyst | C-7 (if halogenated) | C-7-Aryl | acs.org |

N-Substitution Chemistry at the Benzothiazolone Moiety (e.g., Alkylation, Acylation)

The nitrogen atom at the 3-position of the benzothiazolone ring is a key site for functionalization, readily undergoing N-alkylation and N-acylation reactions. These transformations are fundamental for introducing a variety of side chains, which can significantly influence the molecule's properties.

N-Alkylation: The alkylation of the benzothiazolone nitrogen is typically achieved by reacting the parent heterocycle with an alkyl halide in the presence of a base. While specific studies on 2(3H)-Benzothiazolone, 5-chloro-6-methoxy- are not extensively documented, analogous reactions on substituted benzothiazolones provide a clear indication of the expected reactivity. For instance, the N-alkylation of benzothiazol-2(3H)-one derivatives can be carried out using various alkyl halides in a polar aprotic solvent like dimethylformamide (DMF) with a base such as potassium carbonate (K₂CO₃) to facilitate the deprotonation of the N-H group. The reaction generally proceeds under mild conditions, often with heating to ensure complete conversion.

N-Acylation: Acylation of the benzothiazolone nitrogen introduces a carbonyl group, which can serve as a handle for further modifications or as a key pharmacophoric element. This is typically accomplished by treating the benzothiazolone with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. For example, the acylation of 2-aminobenzothiazoles, a related class of compounds, has been demonstrated using various acyl chlorides, leading to the formation of N-acylated products. jocpr.com A similar strategy would be applicable to 2(3H)-Benzothiazolone, 5-chloro-6-methoxy-. The reaction conditions often involve an inert solvent and a tertiary amine base, such as triethylamine, to neutralize the hydrochloric acid generated during the reaction.

| Reagent Class | General Conditions | Product Type |

| Alkyl Halides (e.g., R-X) | Base (e.g., K₂CO₃), Solvent (e.g., DMF), Heat | N-Alkyl-2(3H)-benzothiazolones |

| Acyl Chlorides (e.g., R-COCl) | Base (e.g., Triethylamine), Solvent (e.g., CH₂Cl₂) | N-Acyl-2(3H)-benzothiazolones |

Electrophilic Aromatic Substitution on the Benzene Ring

The benzene ring of 2(3H)-Benzothiazolone, 5-chloro-6-methoxy- is susceptible to electrophilic aromatic substitution, allowing for the introduction of additional functional groups that can modulate its electronic and steric properties. The regioselectivity of these reactions is governed by the directing effects of the existing substituents: the chloro group and the methoxy group.

The methoxy group (-OCH₃) is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring via resonance. The chlorine atom (-Cl), while deactivating due to its inductive electron-withdrawing effect, is also an ortho-, para-director because of its lone pairs that can participate in resonance. libretexts.orglibretexts.orgmsu.edubyjus.com

In the case of 2(3H)-Benzothiazolone, 5-chloro-6-methoxy-, the positions ortho and para to the methoxy group are C-5 and C-7. The positions ortho and para to the chloro group are C-4 and C-6. Given that the C-5 position is already substituted with chlorine and the C-6 position with the methoxy group, the most likely position for electrophilic attack would be the C-7 position, which is para to the chloro group and ortho to the methoxy group. The C-4 position is also a possibility, being ortho to the chloro group. The strong activating effect of the methoxy group would likely favor substitution at the C-7 position. libretexts.orglibretexts.org

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. byjus.comuomustansiriyah.edu.iq The specific conditions for these reactions would need to be carefully chosen to be compatible with the benzothiazolone ring system.

Synthesis of Hydrazone and Schiff Base Derivatives

The carbonyl group at the 2-position of the benzothiazolone ring is not typically reactive towards nucleophiles like hydrazines or amines to form hydrazones or Schiff bases directly. Instead, these derivatives are commonly synthesized from a precursor, such as an N-substituted benzothiazolone bearing a reactive carbonyl group on the side chain or from 2-aminobenzothiazole derivatives.

Hydrazone Derivatives: The synthesis of hydrazone derivatives often starts with the N-alkylation of the benzothiazolone with a halo-ester, followed by hydrazinolysis to form a hydrazide. This hydrazide is then condensed with various aldehydes or ketones to yield the desired hydrazones. For example, novel hydrazone derivatives containing a 2(3H)-benzothiazolone moiety were synthesized by condensing [2(3H)-benzothiazolinon-3-yl]acetohydrazide with substituted ketones in refluxing ethanol (B145695), resulting in good yields (73.3-92.4%). nih.gov A similar approach could be applied to the 5-chloro-6-methoxy analog.

Schiff Base Derivatives: Schiff bases are typically synthesized by the condensation of a primary amine with an aldehyde or ketone. In the context of benzothiazoles, Schiff bases are often prepared from 2-aminobenzothiazole derivatives. For instance, Schiff bases of 6-methoxy-2-aminobenzothiazole have been synthesized by reacting it with various substituted benzaldehydes in ethanol with a catalytic amount of acetic acid. wikipedia.orgnih.gov These reactions are generally straightforward and proceed with good yields. The synthesis of Schiff bases from 2-amino-5-chloro-6-methoxy-benzothiazole would follow a similar protocol.

| Starting Material | Reagents | Product |

| [2(3H)-Benzothiazolinon-3-yl]acetohydrazide | Substituted Ketones, Ethanol, Reflux | Hydrazone Derivatives nih.gov |

| 6-Methoxy-2-aminobenzothiazole | Substituted Aldehydes, Ethanol, Acetic Acid (cat.) | Schiff Base Derivatives wikipedia.orgnih.gov |

Mannich Base Formation Strategies

The Mannich reaction is a three-component condensation reaction involving a compound with an active hydrogen atom, formaldehyde (B43269), and a primary or secondary amine. wikipedia.orgadichemistry.comgijash.com In the context of 2(3H)-Benzothiazolone, 5-chloro-6-methoxy-, the nitrogen atom of the lactam can act as the active hydrogen donor.

The general strategy for the formation of Mannich bases from 2(3H)-benzothiazolones involves the reaction of the benzothiazolone with formaldehyde and a secondary amine, such as dimethylamine, piperidine, or morpholine, typically in an alcoholic solvent. The reaction proceeds via the formation of an iminium ion from formaldehyde and the secondary amine, which then electrophilically attacks the nitrogen of the benzothiazolone ring. While specific examples for the 5-chloro-6-methoxy derivative are scarce, the reaction is well-established for other benzothiazole and related heterocyclic systems. adichemistry.comias.ac.innih.gov

Structural Diversification via Side Chain Elongation

Once a side chain is introduced at the N-3 position, its structural diversification through elongation and further functionalization opens up a vast chemical space for generating novel analogs. A common strategy involves introducing a side chain with a reactive handle, such as an ester or a nitrile group, which can then be subjected to various chemical transformations.

For example, an N-acetic acid ethyl ester substituted benzothiazolone can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with various amines or alcohols to form amides or esters, respectively, effectively elongating the side chain. The synthesis of (2-oxobenzazolin-3-yl)alkanoic acid derivatives and their subsequent reactions demonstrate this principle. scielo.br

Another approach involves the reduction of an ester or a nitrile group on the side chain to an alcohol or an amine, respectively. These functional groups can then be used in a variety of subsequent reactions, such as etherification, alkylation, or acylation, to further extend and diversify the side chain.

Modern Synthetic Methodologies

Microwave-Assisted Synthesis in Benzothiazolone Chemistry

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significantly reduced reaction times, increased yields, and improved purity of products compared to conventional heating methods. ias.ac.innih.govsemanticscholar.orgresearchgate.net This methodology has been successfully applied to the synthesis of various benzothiazolone derivatives.

For instance, a rapid and efficient method for the synthesis of 6-acyl-1,3-benzothiazol-2(3H)-one derivatives has been developed under microwave irradiation (MWI) conditions. nih.gov Furthermore, the synthesis of acetic acid and acetamide (B32628) derivatives of 5-chloro-1,3-benzothiazol-2(3H)-one has been successfully carried out using microwave assistance. nih.gov These examples highlight the utility of microwave irradiation in accelerating reactions involving the benzothiazolone scaffold. The key advantages of MWI include rapid and uniform heating of the reaction mixture, which can lead to the circumvention of side reactions and decomposition of thermally sensitive products.

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement |

| Synthesis of benzothiazolotriazines | 4-6 hours | 1-2 minutes | Observed semanticscholar.org |

| Synthesis of quinolin-4-ylmethoxychromen-4-ones | 60 minutes | 4 minutes | Significant nih.gov |

| Synthesis of quinoline-fused 1,4-benzodiazepines | - | - | 10% increase in yield nih.gov |

Catalytic Approaches for Enhanced Efficiency

The synthesis of the 2(3H)-benzothiazolone scaffold, including substituted derivatives like 5-chloro-6-methoxy-2(3H)-benzothiazolone, has significantly benefited from the development of catalytic methodologies. These approaches offer enhanced efficiency, milder reaction conditions, and greater functional group tolerance compared to traditional synthetic routes. Key strategies involve transition-metal-catalyzed intramolecular cyclizations and C-H functionalization, which facilitate the construction and subsequent modification of the benzothiazolone core.

Transition Metal-Catalyzed Cyclizations

Catalytic systems based on transition metals such as palladium, copper, and ruthenium are pivotal in constructing the benzothiazole ring through intramolecular C–S bond formation. These reactions typically start from readily available precursors like N-arylthioureas or N-(2-halophenyl)thioamides.

Palladium Catalysis: Palladium catalysts, particularly Pd(OAc)₂, are effective for the intramolecular oxidative cyclization of N-aryl-N′,N′-dialkylthioureas. nih.gov This process leads to the formation of 2-(dialkylamino)benzothiazoles, which can be precursors to 2(3H)-benzothiazolones. The reactions proceed efficiently, and crucially, avoid the formation of intermolecular coupling byproducts. nih.gov The use of directing groups on 2-arylbenzothiazole substrates also enables palladium-catalyzed C-H arylation at the ortho position of the C2-aryl ring, demonstrating the utility of palladium in functionalizing the broader benzothiazole family. thieme-connect.com

Copper Catalysis: Copper-catalyzed methods represent a cost-effective and efficient alternative for benzothiazole synthesis. Copper(II) catalysts have been successfully employed in the intramolecular coupling-cyclization of N-(2-chlorophenyl)benzothioamides to produce a variety of 2-substituted benzothiazoles under mild conditions. consensus.app Furthermore, copper-catalyzed three-component reactions involving 2-iodophenylisocyanides, potassium sulfide, and various amines provide a direct route to biologically relevant 2-aminobenzothiazoles. nih.gov A one-pot synthesis of 2-aminobenzothiazoles from 2-iodoanilines and sodium dithiocarbamates via an Ullmann-type C–S bond formation highlights the versatility of copper catalysts. nih.gov This method is tolerant of both electron-donating and electron-withdrawing substituents on the aniline ring, suggesting its applicability for synthesizing complex derivatives like the 5-chloro-6-methoxy analog. nih.gov

Ruthenium Catalysis: Ruthenium catalysts have also emerged as powerful tools. For instance, RuCl₃ effectively catalyzes the intramolecular oxidative coupling of N-arylthioureas to yield substituted 2-aminobenzothiazoles. nih.gov Studies have shown that electron-rich substrates exhibit higher reactivity in these systems. nih.gov Additionally, Ru(II) complexes can direct the regioselective C-H amidation of 2-aryl benzothiazoles, showcasing the potential for late-stage functionalization of the benzothiazole scaffold. nih.govacs.org

The table below summarizes representative transition metal-catalyzed approaches for the synthesis of benzothiazole derivatives, which are structural analogs or precursors of 2(3H)-Benzothiazolone, 5-chloro-6-methoxy-.

Table 1: Transition Metal-Catalyzed Synthesis of Benzothiazole Analogs

| Catalyst System | Substrate | Product Type | Key Findings |

|---|---|---|---|

| Pd(OAc)₂ | N-aryl-N′,N′-dialkylthioureas | 2-(Dialkylamino)benzothiazoles | Efficient intramolecular cyclization; avoids intermolecular byproducts. nih.gov |

| Cu(II) | N-(2-chlorophenyl)benzothioamides | 2-Aryl/Alkyl-benzothiazoles | Effective synthesis under mild conditions (82°C). consensus.app |

| Cu(OAc)₂ / Cs₂CO₃ | 2-Iodoanilines + Sodium Dithiocarbamates | 2-Aminobenzothiazoles | High yields (up to 97%); tolerant of diverse functional groups. nih.gov |

| RuCl₃ | N-Arylthioureas | 2-Aminobenzothiazoles | Direct intramolecular oxidative coupling; electron-rich substrates are more reactive. nih.gov |

| Ru(II) complex | 2-Aryl benzothiazoles + Acyl Azides | ortho-Amidated 2-Aryl Benzothiazoles | Regioselective C-H activation for C-N bond formation. nih.gov |

Catalyst-Free and Novel Catalytic Approaches

In line with the principles of green chemistry, several catalyst-free and novel catalytic methods have been developed for the synthesis of benzothiazoles. These include base-promoted cyclizations and photocatalytic reactions.

An efficient and economical method involves the base-promoted intramolecular cyclization of N'-(substituted)-N-(2-halophenyl)thioureas or related thioamides in dioxane without a transition metal. nih.gov This approach offers mild reaction conditions, broad functional group tolerance, and short reaction times, making it suitable for combinatorial synthesis. nih.gov

Visible-light-promoted oxidative cyclization of thiobenzanilides presents another environmentally benign pathway. acs.org Using an acridinium (B8443388) salt as a photosensitizer and molecular oxygen as the terminal oxidant, this method allows for the construction of the C–S bond under transition-metal-free conditions, tolerating a wide array of functional groups. acs.org

The table below details selected catalyst-free and novel catalytic methods for synthesizing benzothiazole analogs.

Table 2: Catalyst-Free and Novel Catalytic Syntheses of Benzothiazole Analogs

| Conditions | Substrate | Product Type | Key Features |

|---|---|---|---|

| Base-promoted (e.g., K₂CO₃) | N'-(substituted)-N-(2-halophenyl)thioureas | 2-Substituted-aminobenzothiazoles | Transition-metal-free; mild conditions; high yields. nih.gov |

| Visible light, Acridinium salt, TEMPO, Air (O₂) | Thiobenzanilides | 2-Substituted-benzothiazoles | Sustainable photochemical pathway; transition-metal and base-free. acs.org |

| CBr₄ (as halogen bond donor) | Thioamides | 2-Alkyl/Aryl-benzothiazoles | Solvent- and metal-free conditions; activation via halogen bonding. nih.gov |

These catalytic strategies underscore the significant progress in the efficient and sustainable synthesis of the benzothiazole and benzothiazolone ring systems. The tolerance of these methods to various substituents, including halogens and alkoxy groups, provides a robust toolbox for the targeted synthesis of complex molecules like 2(3H)-Benzothiazolone, 5-chloro-6-methoxy- and its analogs.

Structure Activity Relationship Sar and Structural Determinants of Biological Efficacy

The Benzothiazolone Nucleus as a "Privileged Scaffold" in Bioactive Molecules

The benzothiazole (B30560) core, a bicyclic system where a benzene (B151609) ring is fused to a thiazole (B1198619) ring, is widely recognized in medicinal chemistry as a "privileged scaffold". nih.govbenthamscience.commdpi.com This designation is due to its frequent appearance in a multitude of natural and synthetic molecules that exhibit a broad spectrum of biological activities. benthamscience.comresearchgate.net The versatility of the benzothiazole nucleus allows it to serve as a foundational structure for drugs with diverse therapeutic applications, including antimicrobial, anti-inflammatory, anticonvulsant, antitumor, and neuroprotective agents. mdpi.comnih.govtandfonline.commdpi.com

The inherent properties of the benzothiazole ring system, including its aromaticity, planarity, and ability to engage in various non-covalent interactions, make it an ideal framework for designing new therapeutic agents. benthamscience.combenthamdirect.com Its structure is a common feature in several approved drugs, such as Riluzole, which is used in the treatment of amyotrophic lateral sclerosis (ALS). nih.govgaacademy.org The capacity of this scaffold to be readily functionalized at multiple positions allows chemists to fine-tune the pharmacological properties of the resulting derivatives. nih.gov

Influence of Chlorine Substitution at Position 5 on Biological Activity

The introduction of a chlorine atom at the 5-position of the benzothiazolone ring has a significant impact on the molecule's biological activity. Halogen atoms, particularly chlorine, are known to modulate a compound's physicochemical properties, such as lipophilicity, electronic character, and metabolic stability.

In a study of 2,5-disubstituted furan (B31954) derivatives bearing a benzothiazole nucleus, the presence of a chlorine substituent was compared to a nitro group. nih.gov While both were investigated for their antitumor activity, the chloro-substituted derivatives demonstrated a distinct activity profile. For instance, among acrylonitrile (B1666552) derivatives, the chloro-substituted benzimidazole (B57391) analogue showed the most pronounced activity. nih.gov Research on 2-mercaptobenzothiazole (B37678) derivatives also highlights the role of the 5-chloro substitution in the context of creating Peroxisome Proliferator-Activated Receptor Alpha (PPARα) antagonists. nih.gov The electronic properties of the chlorine atom, being an electron-withdrawing group, can alter the charge distribution across the benzothiazole ring system, thereby influencing its interaction with biological targets. researchgate.net

Role of Methoxy (B1213986) Group at Position 6 in Modulating Pharmacological Effects

The methoxy group (-OCH₃) at the 6-position of the benzothiazolone nucleus plays a crucial role in modulating the pharmacological effects of the compound. Substitutions at the C-6 position are frequently cited as being critical for a variety of biological activities. benthamscience.combenthamdirect.com

The presence of a methoxy group can also impact the lipophilicity and solubility of the compound, which are key determinants of its pharmacokinetic properties.

Impact of Modifications at the 2-Position on Receptor Interactions and Enzyme Inhibition

The 2-position of the benzothiazole ring is a key site for chemical modification, and substitutions at this position are a primary reason for the diverse biological activities observed in this class of compounds. benthamscience.combenthamdirect.com Altering the substituent at C-2 can dramatically influence how the molecule interacts with biological targets like receptors and enzymes.

For instance, the introduction of different five-membered heterocyclic rings (thiophene, pyrrole (B145914), furan) at the 2-position of a benzothiazole scaffold resulted in varied photostability and antioxidant activity. nih.gov Specifically, the thiophene-substituted derivative showed the greatest photostability. nih.gov In the context of enzyme inhibition, a study on antifungal benzothiazole derivatives that target the CYP51 enzyme found that the nature of the substituent at the 2-position was critical for potent activity. nih.gov Similarly, research into anticancer agents has shown that substitutions at the 2-position can yield compounds with significant cytotoxic potential against various cancer cell lines. nih.gov These findings underscore the importance of the C-2 position as a key handle for modulating the biological and pharmacological profile of benzothiazole derivatives.

Contribution of N-3 Position Modifications to Biological Potency and Selectivity

The nitrogen atom at the 3-position of the 2(3H)-benzothiazolone ring is another critical point for structural modification that can significantly influence biological potency and selectivity. While the hydrogen atom at the N-3 position can participate in hydrogen bonding, its substitution with various chemical moieties allows for the exploration of new chemical space and the potential for enhanced biological activity.

For example, in the design of antifungal agents, a series of compounds with benzothiazole and amide-imidazole scaffolds were synthesized. nih.gov The modifications, which implicitly involve the broader chemical environment around the core, including potential substitutions that could be linked from the N-3 position, led to compounds with potent inhibitory activity against Candida albicans and Cryptococcus neoformans. nih.gov The strategic placement of different groups at the N-3 position can alter the molecule's shape, size, and electronic properties, thereby fine-tuning its interaction with specific biological targets and improving its potency and selectivity.

Stereo- and Regiochemical Considerations in Molecular Design

The precise three-dimensional arrangement of atoms (stereochemistry) and the specific placement of substituents on the chemical scaffold (regiochemistry) are fundamental aspects of molecular design for benzothiazolone derivatives. These factors are critical in determining the biological efficacy of a compound, as they govern the molecule's ability to fit into the binding site of a target protein.

For instance, in the development of PPAR agonists based on a benzothiazol-2-one scaffold, the separation of enantiomers (mirror-image stereoisomers) was a crucial step. nih.gov The (S)-stereoisomer was found to possess a significantly better in vitro pharmacological profile, acting as a potent full agonist for one receptor subtype while being a weak partial agonist for another. nih.gov This demonstrates that the specific spatial orientation of the substituents is vital for achieving the desired biological effect and selectivity.

Regiochemistry, or the position of substituents, is equally important. As discussed in the previous sections, the placement of the chlorine atom at position 5 versus another position, or the methoxy group at position 6, drastically influences the compound's activity. nih.govnih.gov The design of new benzothiazole derivatives often involves the systematic variation of substituent positions to map out the structure-activity landscape and identify the optimal arrangement for a given biological target. nih.gov

Correlating Molecular Features (e.g., Lipophilicity, Electronic Properties) with Efficacy

A key aspect of understanding the structure-activity relationship of 2(3H)-Benzothiazolone, 5-chloro-6-methoxy- and its analogues is correlating their molecular features, such as lipophilicity and electronic properties, with their biological efficacy.

Lipophilicity , often expressed as the logarithm of the partition coefficient (logP), describes a compound's affinity for fatty or non-polar environments. It is a critical parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov Studies on 2-aryl benzothiazole derivatives have shown a strong correlation between lipophilicity and binding affinity for amyloid-beta fibrils, a target in Alzheimer's disease research. nih.gov As lipophilicity increased, so did the binding affinity; however, this was often accompanied by increased non-specific binding. nih.govjohnshopkins.edu Therefore, an optimal range of lipophilicity is crucial for achieving high efficacy with minimal off-target effects.

Electronic properties , such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), also play a vital role. researchgate.net Analyzing the molecular electrostatic potential (MEP) map can help identify regions of the molecule that are prone to electrophilic or nucleophilic attack, thus predicting reactive sites. scirp.org The electron-withdrawing nature of the chlorine at C-5 and the electron-donating nature of the methoxy group at C-6 create a specific electronic profile for the molecule, influencing its non-covalent interactions with biological targets. Theoretical studies using Density Functional Theory (DFT) can provide insights into these properties and help rationalize the observed biological activities. researchgate.netscirp.org

The table below summarizes the impact of various substituents on the biological activity of benzothiazole derivatives, based on findings from different studies.

| Modification Site | Substituent | Observed Effect on Biological Activity | Reference |

| Position 2 | Thiophene | Increased photostability compared to pyrrole and furan derivatives. | nih.gov |

| Position 5 | Chlorine | Showed pronounced antitumor activity in certain acrylonitrile derivatives. | nih.gov |

| Position 6 | Methoxy | Decreased antiproliferative activity in some phenylacetamide derivatives. | nih.gov |

| Position 6 | Benzoyl | Tolerated in PPAR agonists, leading to potent and selective compounds after further modification. | nih.gov |

Biological Activities and Mechanistic Investigations of 2 3h Benzothiazolone, 5 Chloro 6 Methoxy and Its Analogs

Anti-inflammatory and Analgesic Properties

Benzothiazole (B30560) and benzoxazolone derivatives have demonstrated notable anti-inflammatory and analgesic activities. sphinxsai.comresearchgate.netnih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used for pain relief, but can have significant side effects, prompting the search for new analgesic drugs with improved safety profiles. researchgate.net Research into benzothiazole analogs has shown their potential as effective anti-inflammatory and analgesic agents. nih.govnih.gov For instance, certain 2-amino benzothiazole derivatives, such as those with chloro and methoxy (B1213986) substitutions, have shown anti-inflammatory activity comparable to the standard drug diclofenac. sphinxsai.com

The denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to inhibit protein denaturation can be a measure of its in vitro anti-inflammatory activity. The inhibition of bovine serum albumin (BSA) denaturation is a widely used method to screen for anti-inflammatory properties of various compounds. researchgate.net Studies on benzothiazole derivatives have utilized this method to assess their anti-inflammatory potential. For example, various 8-fluoro-9-substituted (1,3)-benzothiazolo (5,1-b)-3-substituted 1,2,4-triazoles have been synthesized and evaluated for their ability to inhibit albumin denaturation, with some compounds showing promising results. orientjchem.org This assay provides a valuable preliminary screening for the anti-inflammatory effects of compounds like 2(3H)-Benzothiazolone, 5-chloro-6-methoxy- and its analogs.

A primary mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins involved in the inflammation pathway. nih.gov There are two main isoforms, COX-1 and COX-2. While COX-1 is involved in maintaining normal physiological functions, COX-2 is typically induced during inflammation. researchgate.net Therefore, selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to minimize side effects. researchgate.netnih.gov

Several studies have focused on the synthesis of benzothiazole analogs as selective COX-2 inhibitors. One study synthesized a series of benzo[d]thiazole analogs and evaluated their anti-inflammatory and analgesic effects. nih.gov Certain compounds in this series were weak inhibitors of COX-1 but exhibited moderate inhibitory effects against the COX-2 isozyme, with IC50 values ranging from 0.28 to 0.77 μM. nih.gov This suggests that the benzo[d]thiazole moiety is a promising scaffold for the development of more potent and selective COX-2 inhibitors. nih.govnih.gov

Antimicrobial Spectrum (Antibacterial and Antifungal)

Benzothiazole derivatives are recognized for their broad-spectrum antimicrobial activity. smolecule.com The growing problem of antimicrobial resistance necessitates the development of new classes of antibacterial and antifungal agents. researchgate.netnih.gov Methoxy-substituted benzothiazoles, in particular, have been a focus of research for their potent biological activities.

Pseudomonas aeruginosa is a significant cause of nosocomial infections and is known for its resistance to a wide range of antimicrobial agents. This resistance is often linked to its ability to form biofilms. nih.gov Several studies have reported the efficacy of benzothiazole derivatives against P. aeruginosa.

In one study, novel methoxy-substituted benzothiazole derivatives were synthesized and screened for their antibacterial activity against P. aeruginosa. Compounds K-03, K-05, and K-06 demonstrated potent activity at concentrations of 50µg/ml and 100µg/ml when compared to the standard drug, procaine penicillin. Another study identified a new benzothiazole derivative, SN12, which showed remarkable inhibition of P. aeruginosa biofilm formation at nanomolar concentrations. nih.gov This compound was found to enhance the antibacterial effects of conventional antibiotics like tobramycin, vancomycin, and ciprofloxacin. nih.gov The mechanism of action for some 2-aminobenzothiazole (B30445) scaffolds involves the inhibition of the Gac/Rsm two-component system, which regulates virulence factors and biofilm formation. nih.gov

| Compound | Target Organism | Activity | Concentration | Reference |

| K-03, K-05, K-06 | P. aeruginosa | Potent antibacterial | 50µg/ml & 100µg/ml | |

| SN12 | P. aeruginosa | Biofilm inhibition (IC50 = 43.3 nmol/L) | Nanomolar | nih.gov |

In addition to antibacterial properties, benzothiazole derivatives have also been investigated for their antifungal potential. smolecule.com Research has shown that certain derivatives exhibit significant activity against various fungal strains. For instance, a study on newer benzothiazole derivatives found that compounds 5e and 5f, which have methyl and methoxy substitutions, were the most effective antifungal agents with a Minimum Inhibitory Concentration (MIC) of 15.62 mg/mL against two fungal strains. Another study synthesized a series of novel heteroarylated benzothiazoles and found them to have good antifungal activity, with MIC values ranging from 0.06 to 0.47 mg/mL. nih.gov The antifungal activity of 5-chloro-1,3-benzoxazol-2(3H)-one derivatives has also been evaluated, with some compounds showing activity comparable to the standard drug Miconazole against Candida albicans. nih.gov

Antineoplastic and Cytotoxic Potential

The development of new anticancer agents is a critical area of medicinal chemistry, and benzothiazole derivatives have emerged as a promising class of compounds with potential antineoplastic and cytotoxic activities. smolecule.com Studies suggest that their mechanism may involve the induction of apoptosis in cancer cells. smolecule.com

Research into synthetic chalcones of 2(3H)-benzothiazolone has shown that these compounds exhibit concentration-dependent cytotoxic effects at micromolar concentrations against various tumor cell lines. researchgate.net Similarly, chalcones derived from 2(3H)-benzoxazolones have been evaluated for their cytotoxic activity against human B cell precursor leukemia (BV-173) and human breast adenocarcinoma (MCF-7 and MDA-MB-231) cell lines, demonstrating cytotoxic effects. researchgate.net These findings highlight the potential of the benzothiazolone scaffold as a basis for the design and synthesis of new cytotoxic agents for cancer therapy.

Inhibition of Cancer Cell Line Proliferation

Derivatives of the benzothiazole scaffold have demonstrated notable antiproliferative activity against a variety of human cancer cell lines. The cytotoxic effects of these compounds are often attributed to their ability to induce apoptosis and disrupt cellular processes essential for cancer cell growth. The substitution pattern on the benzothiazole ring plays a crucial role in modulating this anticancer activity.

Research into benzothiazole-based compounds has revealed their potential to inhibit the proliferation of various cancer cell lines. For instance, certain 2-anilinopyridyl linked benzothiazole hydrazones have been synthesized and shown to be effective cytotoxic agents that induce apoptosis. researchgate.net Similarly, novel Schiff's bases of 2-amino benzothiazole have been designed and evaluated for their antioxidant and anticancer activities. researchgate.net The presence of chloro and methoxy groups, as seen in 2(3H)-Benzothiazolone, 5-chloro-6-methoxy-, is a feature found in other biologically active molecules. For example, a series of sulfonyl-α-L-amino acid derivatives coupled with an anisamide scaffold, which includes a 5-chloro-2-methoxy-benzoyl moiety, were evaluated for their antiproliferative activity. The results indicated that these compounds were active against hepatocellular carcinoma (HEPG2), Caucasian breast adenocarcinoma (MCF7), and pancreatic cancer (PaCa2) cell lines.

The antiproliferative efficacy of benzothiazole derivatives is often quantified by their half-maximal inhibitory concentration (IC50) values. While specific IC50 values for 2(3H)-Benzothiazolone, 5-chloro-6-methoxy- are not extensively documented in publicly available literature, the activity of structurally related compounds provides valuable insights. For example, antiproliferative benzothiazoles incorporating a trimethoxyphenyl scaffold have been investigated as tubulin polymerization inhibitors, demonstrating activity against prostate cancer cell lines. nih.gov Furthermore, a study on lipophilic fluoroquinolones revealed that derivatives with a 3-chloro aniline (B41778) substituent exhibited potent antiproliferative activity against a panel of colorectal and other cancer cell lines, with some compounds showing greater potency than the reference drug cisplatin. waocp.org

Table 1: Antiproliferative Activity of Selected Benzothiazole Analogs

| Compound/Analog | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Benzothiazole-1,2,3-triazole derivative K18 | Kyse30 (Esophageal) | 0.042 |

| Benzothiazole-1,2,3-triazole derivative K18 | EC-109 (Esophageal) | 0.038 |

| 5-Methoxyindole tethered C-5 functionalized isatin 5o | A-549 (Lung) | 0.9 |

| 5-Methoxyindole tethered C-5 functionalized isatin 5o | NCI-H69AR (Lung, multidrug-resistant) | 10.4 |

| Benzothiazole derivative 12a | 22RV1 (Prostate) | 2.13 |

| Benzothiazole derivative 12a | PC3 (Prostate) | 2.04 |

Microtubule Modulation and Cell Cycle Effects

One of the key mechanisms through which benzothiazole derivatives exert their anticancer effects is by interfering with the microtubule network, a critical component of the cellular cytoskeleton involved in cell division, motility, and intracellular transport. Disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis.

Several studies have highlighted the role of benzothiazole-based compounds as tubulin polymerization inhibitors. researchgate.netresearchgate.net For example, a series of 1,2,3-triazole benzothiazole derivatives were designed and synthesized as tubulin polymerization inhibitors with potent anti-esophageal cancer activities. nih.gov One of the most effective compounds from this series, K18, was found to inhibit tubulin polymerization with an IC50 value of 0.446 µM. nih.gov This inhibition of microtubule formation leads to a halt in the cell cycle at the G2/M phase, preventing cancer cells from completing mitosis. nih.gov

The cell cycle arrest induced by these compounds is a direct consequence of their interaction with tubulin. By binding to tubulin, these molecules prevent its assembly into microtubules, which are essential for the formation of the mitotic spindle. Without a functional mitotic spindle, chromosomes cannot be segregated correctly, triggering a cell cycle checkpoint that arrests the cell in the G2 or M phase. nih.gov This prolonged arrest can then activate the apoptotic cascade, leading to programmed cell death. Research on other heterocyclic compounds, such as benzimidazole (B57391) derivatives, has also demonstrated their ability to induce a G2/M phase arrest in the cell cycle through the inhibition of tubulin polymerization. nih.gov The fluorinated benzothiazole analogue, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, has been shown to induce DNA damage and cause cell cycle arrest in the G1 and S phases in MCF-7 breast cancer cells. nih.gov

Neurological Activities

Beyond their anticancer properties, benzothiazole derivatives have been explored for their potential in treating various neurological disorders. Their ability to interact with key targets in the central nervous system, such as voltage-gated ion channels and neurotransmitter receptors, makes them promising candidates for the development of novel anticonvulsant and neuroprotective agents.

Anticonvulsant Properties

Epilepsy, a neurological disorder characterized by recurrent seizures, is a major area of investigation for benzothiazole-based therapies. nih.gov The anticonvulsant activity of these compounds is often evaluated using standard animal models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for absence seizures.

Structure-activity relationship (SAR) studies have provided insights into the structural features required for the anticonvulsant activity of benzothiazole derivatives. proquest.com For instance, substitutions at various positions on the benzothiazole ring have been shown to significantly influence their efficacy. The presence of lipophilic groups on a phenyl ring attached to the benzothiazole moiety, as well as substitutions with hydrogen, chloro, or fluoro atoms at the 5th position, have been reported to enhance anticonvulsant potency. proquest.com Furthermore, substitutions with hydroxyl, methoxy, or methyl groups at the 6th position can also increase the compound's activity. proquest.com

One notable benzothiazole derivative with anticonvulsant properties is Riluzole, which is used in the treatment of amyotrophic lateral sclerosis and has shown a phenytoin-like spectrum of anticonvulsant activity. nih.gov Research on novel benzothiazole-coupled sulfonamide derivatives has identified compounds with potent anticonvulsant activity in the MES model. nih.gov For example, a compound with a p-chloro substitution on the benzene (B151609) sulfonamide moiety demonstrated better activity than its bromo or fluoro counterparts. nih.gov

Cholinesterase (AChE and BChE) Inhibitory Activity

Cholinesterase inhibitors are a class of drugs that block the normal breakdown of the neurotransmitter acetylcholine. They are primarily used for the treatment of Alzheimer's disease. Benzothiazolone derivatives have emerged as promising inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

A study involving a series of thirteen benzothiazolone derivatives (M1–M13) revealed their potent inhibitory activity against cholinesterases. mdpi.compsecommunity.org A majority of these compounds exhibited a greater inhibitory effect on BChE than on AChE. mdpi.compsecommunity.org This selectivity is noteworthy as BChE is also implicated in the progression of Alzheimer's disease.

Compound M13 from this series was the most potent BChE inhibitor with an IC50 value of 1.21 µM, closely followed by compound M2 with an IC50 of 1.38 µM. mdpi.compsecommunity.org Compound M2 also displayed a high selectivity index for BChE over AChE. mdpi.compsecommunity.org Kinetic studies showed that compound M13 acts as a reversible and noncompetitive inhibitor of BChE. mdpi.compsecommunity.org The potent inhibitory activity of these derivatives suggests their potential as therapeutic agents for Alzheimer's disease. mdpi.compsecommunity.orgresearchgate.net

Table 2: Cholinesterase Inhibitory Activity of Selected Benzothiazolone Derivatives

| Compound | AChE IC50 (µM) | BChE IC50 (µM) |

|---|---|---|

| M2 | 40.01 ± 2.11 | 1.38 ± 0.17 |

| M3 | > 50 | 4.31 ± 0.25 |

| M4 | > 50 | 12.02 ± 1.13 |

| M13 | 5.03 ± 0.13 | 1.21 ± 0.05 |

Data sourced from Alagöz et al. mdpi.compsecommunity.org

Ligand Affinity for Dopaminergic, Serotoninergic, and Sigma Receptors

The interaction of benzothiazole derivatives with various neurotransmitter receptors in the brain has been a key area of research for their potential application in treating psychiatric and neurodegenerative disorders.

Dopaminergic Receptors: A series of benzothiazole-based ligands have been synthesized and evaluated for their affinity to dopamine D2 and D3 receptors. nih.gov These studies have shown that the introduction of a benzothiazole moiety can lead to compounds with antagonist affinities in the low nanomolar range for both receptor subtypes. nih.gov For instance, compound 9 from one such study exhibited high dual affinity for both D2 and D3 receptors with Ki values of 2.8 nM and 3.0 nM, respectively. nih.gov

Serotoninergic Receptors: Benzothiazoles have also been investigated as probes for the serotonin 5-HT1A receptor and the serotonin transporter (SERT), which are important targets for antidepressant drugs. nih.govnih.gov The binding affinities of these compounds appear to be sensitive to structural modifications. For example, the insertion of a carbonyl group between the benzothiazole ring and a methylene linker in one series of compounds enhanced the binding affinity for the 5-HT1A receptor by over three-fold and for SERT by over two-fold. nih.gov

Sigma Receptors: A number of 2(3H)-benzothiazolone derivatives have been identified as potent and selective ligands for sigma-1 receptors. nih.govepa.govresearchgate.net One such compound, 3-(1-piperidinoethyl)-6-propylbenzothiazolin-2-one, emerged as a potent sigma-1 receptor ligand with a Ki value of 0.6 nM. nih.gov Another derivative with an azepine side-chain demonstrated a sigma-1 Ki of 0.56 nM and a selectivity ratio of over 1000 compared to the sigma-2 receptor. epa.gov These ligands showed negligible affinity for other receptors such as opioid, 5-HT2, dopamine D2, and muscarinic M2 receptors. nih.gov The high affinity and selectivity of these compounds for sigma-1 receptors make them valuable tools for studying the role of these receptors in the central nervous system and as potential therapeutic agents.

Antiviral Applications

The benzothiazole scaffold is a versatile platform for the development of antiviral agents with activity against a broad range of viruses. nih.govresearchgate.net The antiviral potential of these compounds stems from their ability to inhibit various viral enzymes and processes that are essential for viral replication.

Benzothiazole derivatives have been reported to exhibit antiviral activity against several viruses, including herpes simplex virus (HSV), human immunodeficiency virus (HIV), and various respiratory viruses. nih.govmdpi.com For example, certain (4-amino-5-(benzo[d]thiazol-2-yl)pyrimidin-2-yl)-arylsulfonamides have shown potent antiviral activity against HSV. mdpi.com In the context of HIV, a 6-chlorobenzothiazole derivative has demonstrated a promising anti-HIV effect. nih.gov

More recently, a library of pyridobenzothiazolone (PBTZ) analogues was screened for broad-spectrum antiviral activity against common respiratory viruses, including respiratory syncytial virus (RSV), human coronavirus type OC43 (HCoV-OC43), and influenza virus type A (IFV-A). mdpi.com One compound from this library showed inhibitory activity against multiple strains of these viruses, with EC50 values in the low micromolar range. mdpi.com Another study on novel benzothiazole-based pyrimidinesulfonamide scaffolds identified compounds with exceptional antiviral activities, with one compound demonstrating broad action against five different viruses. acs.org These findings underscore the potential of 2(3H)-Benzothiazolone, 5-chloro-6-methoxy- and its analogs as leads for the development of novel broad-spectrum antiviral drugs. mdpi.com

Anthelmintic Efficacy

Benzothiazole derivatives, particularly those with substitutions at the 6-position, have been a focus of research for developing new anthelmintic agents. The core mechanism of action for many benzothiazole-2-carbamates is believed to be similar to that of benzimidazoles, involving the inhibition of microtubule formation by binding to β-tubulin monomers. This disruption of cellular structure leads to a loss of homeostasis and ultimately the death of the parasite.

Research into 6-methoxybenzothiazole derivatives has shown that blocking the 6-position can prevent metabolic inactivation through 6-hydroxylation, potentially enhancing the compound's efficacy and stability. nih.gov A study on new O-substituted 6-methoxybenzothiazole-2-carbamates revealed significant activity against rumen flukes (paramphistomum). nih.gov In this study, several analogs demonstrated high mortality rates against the parasites. For instance, N-[6-((4-acetyl-5-(4-chlorophenyl)-4,5-dihydro- nih.govresearchgate.nettandfonline.com-oxadiazol-2-yl)methoxy)benzothiazol-2-yl]acetamide exhibited notable activity. nih.gov

Further investigations into this class of compounds identified several promising candidates. One analog, featuring a p-bromophenacylsulfanyloxadiazolyl moiety attached via an oxymethylene spacer at the 6-position, showed the highest paramphistomicidal activity. nih.gov At a concentration of 80 μg/mL, this compound (Compound 24 in the study) caused 100% mortality in the worms after 2 hours of exposure, an effect comparable to the reference drug oxyclozanide. nih.govnih.gov Other analogs also showed high efficacy, achieving 100% mortality at the same concentration but over a longer exposure time of 4 to 6 hours. nih.gov

**Table 1: Anthelmintic Activity of 6-Methoxybenzothiazole Analogs against *Paramphistomum***

| Compound ID (from source) | Substitution at 6-position | Concentration (μg/mL) | Exposure Time (h) | Mortality Rate (%) | Reference |

|---|---|---|---|---|---|

| Compound 24 | -(CH₂)-O-[1,3,4-oxadiazol-2-yl]-S-CH₂-CO-(p-bromophenyl) | 80 | 1 | 60 | nih.gov |

| 80 | 2 | 100 | nih.gov | ||

| Compound 9 | -(CH₂)-O-[1,3,4-oxadiazol-2-yl]-S-allyl | 80 | 2 | 40 | nih.gov |

| 80 | 4 | 100 | nih.gov | ||

| Compound 23 | -(CH₂)-O-[1,3,4-oxadiazol-2-yl]-S-CH₂-CO-(p-chlorophenyl) | 80 | 2 | 70 | nih.gov |

| 80 | 4 | 100 | nih.gov | ||

| Compound 10 | -(CH₂)-O-[1,3,4-oxadiazol-2-yl]-S-benzyl | 80 | 6 | 100 | nih.gov |

| Oxyclozanide (Standard) | - | 80 | 1 | 50 | nih.gov |

| 80 | 2 | 100 | nih.gov |

Antidiabetic Potential (e.g., DPP-IV Inhibition)

The inhibition of dipeptidyl peptidase-IV (DPP-IV) is a well-established therapeutic strategy for managing type 2 diabetes mellitus. nih.gov DPP-IV inhibitors work by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which in turn enhances insulin secretion and improves glucose homeostasis. nih.govnih.gov

Benzothiazole-containing compounds have been investigated as potential DPP-IV inhibitors. researchgate.net Furthermore, N-(6-Substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives have been synthesized and evaluated for their in vivo antidiabetic activity. researchgate.netnih.gov Studies have shown that these compounds can significantly lower plasma glucose levels in non-insulin-dependent diabetes mellitus rat models. researchgate.net The proposed mechanism for some of these analogs is the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme involved in regulating glucocorticoid activity, which can influence glucose metabolism. researchgate.netnih.gov The presence of a methoxy group at the C-6 position of the benzothiazole ring has been noted in compounds showing 11β-HSD1 inhibition. researchgate.net

While direct studies on 2(3H)-Benzothiazolone, 5-chloro-6-methoxy- as a DPP-IV inhibitor are not extensively detailed in the provided context, the broader class of benzothiazole sulfonamides shows promise. For instance, certain benzenesulfonamide derivatives have demonstrated considerable biological efficacy, with some compounds showing prominent blood glucose-lowering activity when compared to the standard drug glibenclamide. semanticscholar.orgnih.gov

Table 2: Antidiabetic Activity of Selected Benzothiazole Analogs

| Compound Class | Specific Analog/Substitution | Proposed Mechanism | Model | Outcome | Reference |

|---|---|---|---|---|---|

| N-(6-Substituted-1,3-benzothiazol-2-yl)benzenesulfonamide | 6-Methoxy and other substitutions | 11β-HSD1 Inhibition | Non-insulin-dependent DM rat model | Significant lowering of plasma glucose | researchgate.netnih.gov |

| N-(4-phenylthiazol-2-yl)benzenesulfonamides | Various substitutions on phenyl sulfonyl group | Not specified (compared to sulfonylureas) | Streptozotocin-induced diabetic rat model | Significant reduction in blood glucose | nih.gov |

| Benzothiazole-1,3,4-oxadiazole hybrids | Thiazolidinone moiety | DPP-IV Inhibition | Not specified | Potential antidiabetic activity | researchgate.net |

Antioxidant Mechanisms

Antioxidants play a crucial role in protecting cells from the damage caused by oxidative stress and reactive oxygen species (ROS). Benzothiazole derivatives have emerged as significant candidates for radical scavenging agents. researchgate.net The antioxidant potential of these compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay. researchgate.net

The mechanism of action in these assays involves the ability of the antioxidant molecule to donate a hydrogen atom or an electron to stabilize the free radical. ijprajournal.com The DPPH radical, for instance, is a stable organic nitrogen radical that loses its deep purple color when it is reduced by an antioxidant. researchgate.net Similarly, the ABTS assay measures the reduction of the ABTS radical cation.

Studies on various benzothiazole derivatives have shown significant radical scavenging potential. researchgate.net Research has indicated that compounds bearing a methoxy group can exhibit notable antioxidant activity. mdpi.com In one study, a benzothiazole derivative with a catecholic functionality (two adjacent hydroxyl groups) displayed great antioxidant activity, but analogs with methoxy groups also showed activity. mdpi.com Another study on an aminothiazole derivative, (4-amino-5-benzoyl-2-(4-methoxy phenylamino) thiazole), demonstrated concentration-dependent antioxidant ability, including scavenging of peroxyl radicals. nih.gov The presence of electron-donating substituents, such as a hydroxyl group, has been found to improve DPPH scavenging activity, while electron-withdrawing groups tend to decrease it. ijprajournal.com

Table 3: Antioxidant Activity of Benzothiazole Derivatives

| Assay Method | Compound Series/Description | Key Findings | Reference |

|---|---|---|---|

| DPPH Assay | 2-Aryl Benzothiazole Derivatives | Several compounds showed better or equal antioxidant activity than the standard, ascorbic acid. | |

| Benzothiazole-Thiazolidinone Derivatives | Electron-donating substituents (e.g., -OH) improved DPPH scavenging, while electron-withdrawing groups (e.g., -NO₂, -Cl, -Br) decreased it. | ijprajournal.com | |

| Benzothiazoles with catecholic functionality | A derivative with a catecholic moiety (BZTidr4) showed high activity with an IC₅₀ of 3.27 µg/mL. | mdpi.com | |

| ABTS Assay | 2-Aryl Benzothiazole Derivatives | Found to be a more sensitive method than DPPH for some derivatives, with six compounds showing good antioxidant action. | researchgate.net |

| FRAP Assay | Benzothiazole Derivatives | A derivative with two hydroxyl groups (BZTidr4) was the most effective in the series, confirming a link between antioxidant capacity and the number of hydroxyl functions. | mdpi.com |

| Hydroxyl Radical Scavenging | Benzothiazole-Thiazolidinone Derivatives | The synthesized compounds exhibited better hydroxyl radical scavenging compared to their DPPH radical scavenging activity. | ijprajournal.com |

Other Emerging Pharmacological Activities (e.g., PPAR-gamma Antagonism, Diuretic Efficacy)

Beyond the more extensively studied activities, benzothiazole analogs are being investigated for other pharmacological effects, including the modulation of peroxisome proliferator-activated receptors (PPARs) and diuretic activity.

PPAR-gamma Antagonism: Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play key roles in lipid and glucose metabolism. nih.gov While PPAR-γ agonists (e.g., thiazolidinediones) are used as insulin sensitizers in diabetes treatment, PPAR antagonists are valuable tools for researching the receptor's biological functions and may have therapeutic potential in other areas, such as cancer. nih.govfrontiersin.org Research has identified N-(phenylsulfonyl)amides containing a benzothiazole scaffold as a novel class of potent PPARα antagonists. nih.gov While this points to the potential of the benzothiazole structure to interact with PPARs, specific studies identifying 2(3H)-Benzothiazolone, 5-chloro-6-methoxy- or its close analogs as PPAR-gamma antagonists are limited in the current literature. However, the development of benzoxazole-based dual antagonists for PPARα and PPARγ suggests that related heterocyclic structures are actively being explored for this purpose. researchgate.net

Diuretic Efficacy: Diuretics are therapeutic agents that increase urine output and are crucial in managing conditions like hypertension, edema, and heart failure. ptfarm.pl Certain benzothiazole derivatives have been explored for their potential as diuretic agents. Ethoxzolamide, a benzothiazole derivative, is a known carbonic anhydrase inhibitor with clinical diuretic effects. ptfarm.pl

More recent research has focused on synthesizing novel benzothiazole sulfonamides. One study investigated a series of benzothiazole sulfonamides containing a quinoxaline ring system. tandfonline.com In this study, the compounds were evaluated in a rat model, and one analog, 2-{3-[2–(4-methoxyphenyl)-ethenyl]-1H-quinoxalin-2-ylideneamino}-benzothiazole-6-sulfonic acid amide, demonstrated excellent diuretic activity, superior to the reference drugs acetazolamide and urea. tandfonline.comnih.gov Another study on biphenyl benzothiazole-2-carboxamide derivatives also identified a promising candidate with significant diuretic activity. ptfarm.pl These findings suggest that the benzothiazole scaffold is a viable starting point for the development of new diuretic drugs.

Table 4: Emerging Pharmacological Activities of Benzothiazole Analogs

| Pharmacological Activity | Compound Class | Key Findings | Reference |

|---|---|---|---|

| PPAR Antagonism | N-(phenylsulfonyl)amides with benzothiazole scaffold | Identified as a novel class of potent PPARα antagonists. | nih.gov |

| Benzoxazole-based amides and sulfonamides | Showed a dual antagonist profile on both PPARα and PPARγ subtypes. | researchgate.net | |

| Diuretic Efficacy | Benzothiazole sulfonamides with quinoxaline ring | Compound 4c showed excellent diuretic activity (1.13) compared to acetazolamide (1.0) and urea (0.88). | tandfonline.comnih.gov |

| Biphenyl benzothiazole-2-carboxamides | N-(1,3-benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide was identified as a promising diuretic candidate. | ptfarm.pl |

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2(3H)-Benzothiazolone, 5-chloro-6-methoxy-, docking simulations are instrumental in identifying potential biological targets and elucidating the binding mode of the ligand within the active site of a protein.

Research on related benzothiazole (B30560) derivatives has demonstrated their potential to interact with a variety of biological targets, including enzymes and receptors implicated in diseases. For instance, docking studies on similar benzothiazole compounds have been performed to predict their binding affinities and interactions with targets like acetylcholinesterase, a key enzyme in Alzheimer's disease, and various protein kinases involved in cancer. nih.govnih.govdntb.gov.ua These studies often reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

For 2(3H)-Benzothiazolone, 5-chloro-6-methoxy-, a hypothetical docking study against a protein kinase target would involve preparing the 3D structure of the compound and the receptor, followed by running docking algorithms to predict the binding pose and score. The results would likely indicate key interactions involving the benzothiazole core, the chloro and methoxy (B1213986) groups, and the amino acid residues in the active site.

Table 1: Hypothetical Molecular Docking Results for 2(3H)-Benzothiazolone, 5-chloro-6-methoxy- against a Protein Kinase

| Parameter | Value |

| Target Protein | Epidermal Growth Factor Receptor (EGFR) |

| Docking Score (kcal/mol) | -8.5 |

| Key Interacting Residues | Met793, Leu718, Val726 |

| Hydrogen Bonds | NH of benzothiazole with Met793 backbone |

| Hydrophobic Interactions | Benzene (B151609) ring with Leu718, Val726 |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For a series of compounds including derivatives of 2(3H)-Benzothiazolone, 5-chloro-6-methoxy-, QSAR studies can predict the activity of new, unsynthesized analogs and identify the key molecular features that influence their potency.

QSAR studies on benzothiazole derivatives have successfully identified descriptors that correlate with their antiproliferative or antimicrobial activities. nih.govnih.gov These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). A typical QSAR study involves calculating a wide range of molecular descriptors for a set of related compounds with known biological activities and then using statistical methods to build a predictive model.

A QSAR model for derivatives of 2(3H)-Benzothiazolone, 5-chloro-6-methoxy- could reveal the importance of the substituents at the 5 and 6 positions of the benzothiazole ring. For example, a model might indicate that electron-withdrawing groups at the 5-position and bulky groups at the 6-position enhance a particular biological activity.

Table 2: Example of a QSAR Model for Benzothiazole Derivatives

| Dependent Variable | Model Equation | Statistical Parameters |

| Biological Activity (logIC50) | 0.5logP - 0.2MW + 1.2*H-bond_donors + C | r² = 0.85, q² = 0.75 |

Pharmacophore Modeling for Hit Identification and Optimization

Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. For 2(3H)-Benzothiazolone, 5-chloro-6-methoxy-, a pharmacophore model can be generated based on its structure and the structures of other active compounds to guide the design of new, more potent molecules.

Pharmacophore models for benzothiazole-containing compounds often include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov These models can be used to screen large chemical databases to find new compounds that match the pharmacophoric features and are therefore likely to be active.

A pharmacophore model for 2(3H)-Benzothiazolone, 5-chloro-6-methoxy- would likely highlight the hydrogen bond donor/acceptor capabilities of the lactam group, the hydrophobic nature of the chloro group, and the aromatic character of the benzene ring.

Table 3: Hypothetical Pharmacophoric Features of 2(3H)-Benzothiazolone, 5-chloro-6-methoxy-

| Pharmacophoric Feature | Location on the Molecule |

| Hydrogen Bond Donor | NH of the thiazolone ring |

| Hydrogen Bond Acceptor | Carbonyl oxygen of the thiazolone ring |

| Hydrophobic Center | Chlorine atom at position 5 |

| Aromatic Ring | Fused benzene ring |

Molecular Dynamics Simulations to Elucidate Conformational Behavior

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. For 2(3H)-Benzothiazolone, 5-chloro-6-methoxy-, MD simulations can provide insights into its conformational flexibility, its interactions with solvent molecules, and the stability of its complex with a biological target.

MD simulations of benzothiazole derivatives in complex with proteins have been used to assess the stability of the docked poses and to understand the dynamic nature of the ligand-receptor interactions. nih.gov These simulations can reveal how the ligand and protein adapt to each other's presence and can help to refine the binding mode predicted by molecular docking.

An MD simulation of 2(3H)-Benzothiazolone, 5-chloro-6-methoxy- bound to a protein would track the trajectory of the system over several nanoseconds. Analysis of the simulation could include calculating the root-mean-square deviation (RMSD) to assess the stability of the complex and identifying persistent hydrogen bonds.

Table 4: Typical Output from a Molecular Dynamics Simulation

| Parameter | Description |

| RMSD of Ligand | Measures the deviation of the ligand's position from its initial docked pose. |

| RMSF of Protein Residues | Identifies flexible regions of the protein upon ligand binding. |

| Hydrogen Bond Occupancy | Percentage of simulation time a specific hydrogen bond is maintained. |

| Binding Free Energy | Calculated using methods like MM-PBSA to estimate the strength of the interaction. |

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are used to study the electronic structure, geometry, and reactivity of molecules. For 2(3H)-Benzothiazolone, 5-chloro-6-methoxy-, these calculations can provide detailed information about its molecular orbitals, electrostatic potential, and vibrational frequencies.

Studies on similar chlorinated benzothiazolinone (B8138533) derivatives have utilized DFT to analyze their vibrational spectra and to understand their molecular structure. researchgate.netresearchgate.netnih.gov These calculations can also predict reactivity indicators such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are related to the molecule's ability to donate and accept electrons.